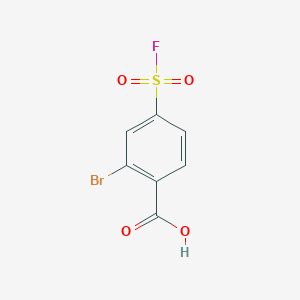

2-Bromo-4-(fluorosulfonyl)benzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-(fluorosulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(fluorosulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQJFNZNKYCTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Functionalization and SuFEx Click Chemistry of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Technical Guide for Drug Discovery

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, the demand for modular, highly stable electrophilic warheads has driven a paradigm shift toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS 1934408-67-9) emerges as a premier trifunctional building block in this domain[2]. By offering three distinct, orthogonally addressable reactive sites—a carboxylic acid, an aryl bromide, and a fluorosulfonyl group—this scaffold enables the rapid, high-throughput assembly of complex chemical probes and covalent therapeutics without cross-reactivity[1].

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, structural causality, and self-validating synthetic workflows required to harness this molecule effectively.

Physicochemical Profiling and Structural Anatomy

The utility of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in the distinct electronic and steric environments of its three functional groups. The quantitative data and structural parameters are summarized below for rapid reference[2].

| Property | Value / Description |

| Chemical Name | 2-Bromo-4-(fluorosulfonyl)benzoic acid |

| CAS Number | 1934408-67-9 |

| Molecular Formula | C7H4BrFO4S |

| Molecular Weight | 283.07 g/mol |

| Purity Standard | |

| Core Reactive Sites | 1. Carboxylic Acid (-COOH)2. Aryl Bromide (-Br)3. Fluorosulfonyl (-SO2F) |

| SuFEx Target Residues | Tyrosine (-OH), Lysine (-NH2), Serine (-OH) |

| Storage Conditions | Inert atmosphere, 2-8 °C (Recommended for long-term stability) |

The SuFEx Paradigm: The "Sleeping Beauty" Phenomenon

Historically, sulfonyl chlorides (-SO2Cl) were utilized to target nucleophilic amino acids; however, their extreme reactivity leads to rapid hydrolysis in aqueous media and off-target toxicity[3]. The fluorosulfonyl group (-SO2F) solves this via the SuFEx click chemistry paradigm [1].

The S(VI)-F bond is exceptionally stable to hydrolysis, reduction, and oxidation due to the high electronegativity of fluorine and the hexavalent sulfur center[1]. We refer to this as the "Sleeping Beauty" phenomenon : the -SO2F warhead remains completely dormant in physiological buffers[4]. It is only activated when the probe binds to a specific protein target. The precise electrostatic and geometric microenvironment of the protein's binding pocket activates a native nucleophile (e.g., a Tyrosine phenolic -OH) while simultaneously polarizing the S-F bond, facilitating the displacement of the fluoride ion to form an irreversible covalent bond[4].

If the target protein is denatured, the microenvironment is destroyed, and the SuFEx reaction fails entirely—proving that reactivity is driven by structural proximity rather than intrinsic chemical instability[4].

SuFEx-mediated covalent protein labeling pathway via microenvironment activation.

Orthogonal Synthetic Workflows

To successfully utilize 2-Bromo-4-(fluorosulfonyl)benzoic acid, researchers must exploit its orthogonal reactivity. The following self-validating protocols are designed to prevent premature activation of the -SO2F warhead.

Orthogonal functionalization workflow of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Protocol 1: Carboxylic Acid Activation (Amide Coupling)

Causality: The -SO2F group is highly resistant to standard peptide coupling reagents, allowing the selective activation of the carboxylic acid without warhead degradation[5]. HATU is selected for its high efficiency, overcoming the steric hindrance of the ortho-bromo group.

-

Reaction Setup: Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to ensure the amine is free-based and reactive.

-

Activation: Add HATU (1.2 eq) at 0 °C to prevent exothermic side reactions, then allow the mixture to warm to room temperature for 2 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intact mass must show the expected product with the -SO2F group retained (no loss of 19 Da corresponding to fluoride).

-

Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Causality: The aryl bromide undergoes oxidative addition with Pd(0). While -SO2F is stable, prolonged exposure to harsh aqueous bases at high temperatures can cause hydrolysis. Therefore, mild bases (K2CO3) and strict degassing are required to accelerate the catalytic cycle and outcompete background hydrolysis.

-

Reaction Setup: Combine the amide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.

-

Heating: Heat to 80 °C for exactly 4-6 hours. Prolonged heating must be avoided.

-

Self-Validation (19F NMR): After filtration through Celite and purification, validate the retention of the -SO2F warhead via 19F NMR. A characteristic sharp singlet between +60 to +65 ppm confirms the warhead is intact and has not degraded to a sulfonate.

Protocol 3: SuFEx Covalent Protein Labeling

Causality: The fully elaborated probe is introduced to the biological target. The aqueous buffer acts as a stabilizing medium until the probe docks into the protein, triggering the chemoselective SuFEx reaction[5].

-

Incubation: Incubate the recombinant target protein (1 µM) with the synthesized SuFEx probe (10 µM) in physiological buffer (PBS, pH 7.4) at 37 °C.

-

Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Negative Control (Self-Validation): In a parallel control, pre-denature the protein by boiling it in SDS loading buffer before adding the probe. Denaturation destroys the catalytic microenvironment, halting the SuFEx reaction[4].

-

Analysis: Analyze via intact protein LC-MS (ESI-TOF). A successful covalent modification will present a mass shift corresponding to the probe mass minus the fluoride ion (-19 Da)[4].

Applications in Drug Discovery

The strategic deployment of 2-Bromo-4-(fluorosulfonyl)benzoic acid has revolutionized the discovery of selective covalent inhibitors. By utilizing the orthogonal workflow described above, researchers have generated vast libraries of SuFExable compounds.

A landmark application of this exact methodology led to the agnostic discovery of covalent inhibitors for human neutrophil elastase (hNE) [4]. By screening a library of functionalized sulfonyl fluorides, researchers identified benzenoid probes that selectively modified the active Ser195 of hNE with an IC50 of 0.24 µM, exhibiting greater than 833-fold selectivity over homologous proteases[4]. Furthermore, this scaffold is increasingly utilized in peptide macrocyclization , where the -SO2F group chemoselectively reacts with native Tyrosine residues in aqueous media to lock peptides into stable, bioactive conformations[5].

References

1.[2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica]. Cymit Química.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOCve2NES6WfR3ZwB9Wd7f1EszxW0SFUhE0GyH4JyXulmFTLAN7FXbcym1GCi223FXdmFqobVgIUCQ6URZljDBV6XJ_Gx8aARNzr5fTdV8GlJDlWOE2rQhn_CG4pPlO5xcuKqd0_-E27aLEgPHZxLyVNVvT139l_qYf4AvX4yZPDej9ozdiFvuWR2BX-mEROz_0cuMS94BJcS1Q==] 2.[New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design]. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6R_20hVMS3zbrhA0Yx_S3zVGIj9y9TkQt4NZni4MQz4VdyRytI1Cd-4ahxAjE1PoR-rzSWPlQg0Tzs6nGemQqKzLFs4DSGW_UOlfr8hk27t_mvu5-TqMnhL2DJ8lwpZ4POWka9ssJIf9F0KskSSFw] 3.[SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase]. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9YGv0_jU3YB_TwGnyM36t2GSJX0SLtUNGPMPD_YnHIiJUFtWonYRLKCx_3G0e_PTuKtgEQym_Z6FCoZ2rNTWcfqf-33Iexj35lvN4JGW_comSUDfy_R9jYS20N8sQwXt-afNXr1Fdc7vOrw==] 4. [Advances in sulfonyl exchange chemical biology: expanding druggable target space]. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNT3FEA2ys_pJN2J2XJkIeK3NtBdeL62-c266LfWwMjqOwHvorhlPb1Zgo6_hIrYzTa9119lzpOyW2qNAHUGTD9DgeAFuYTxPXYVRWUuk3002QFr_8cwM0wJ3o3fzfc8NbasyVqwZ4yEtuX9ysCT1WyOUc6M522SCa] 5.[Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media]. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfut3ApuTZ62feN-RlUvsllYOY2U75zebTYu6v3sDjrf9IgXzQPWLb6CBmFkicfO9grsmXzWqTgGUaK-159rAYSY8UoWpVc2UAquYh1D_ByQJP-_B5BZZpg5LPfLs3_b-89Ae4zqRP3jtlIoad]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 2-bromo-4-fluorosulfonylbenzoic acid

An In-Depth Technical Guide to 2-Bromo-4-fluorosulfonylbenzoic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-fluorosulfonylbenzoic acid (CAS No. 1934408-67-9), a specialized trifunctional aromatic building block. Given the limited specific literature on this exact compound, this document, written from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and foundational chemical principles. It outlines a robust framework for its synthesis, structural elucidation, and potential applications, particularly in drug discovery and materials science. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

2-Bromo-4-fluorosulfonylbenzoic acid is a unique chemical entity featuring three distinct functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a fluorosulfonyl group. This substitution pattern (ortho-bromo, para-fluorosulfonyl to the carboxyl group) dictates its reactivity and potential as a versatile intermediate in complex organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-fluorosulfonylbenzoic acid | N/A |

| CAS Number | 1934408-67-9 | [1] |

| Molecular Formula | C₇H₄BrFO₄S | [1] |

| Molecular Weight | 283.07 g/mol | [1] |

| Predicted LogP | ~2.86 (Experimental value for a related bromo-benzoic acid) | |

| Appearance | Predicted to be a solid at room temperature | [2][3] |

Proposed Synthesis and Mechanistic Rationale

While specific synthesis procedures for 2-bromo-4-fluorosulfonylbenzoic acid are not widely published, a plausible and robust synthetic route can be designed based on established organosulfur and halogenation chemistry. The following proposed pathway provides a logical approach starting from a commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the most labile or synthetically accessible groups first. The carboxylic acid can be formed via oxidation of a methyl group, and the fluorosulfonyl group can be installed from a sulfonyl chloride, which itself comes from a sulfonic acid or via chlorosulfonation.

Caption: Retrosynthetic analysis for 2-bromo-4-fluorosulfonylbenzoic acid.

Proposed Synthetic Protocol

This protocol is a multi-step process designed for high fidelity and yield, with each step's rationale explained.

Step 1: Bromination of 4-Nitrotoluene

-

Objective: Regioselective installation of a bromine atom ortho to the methyl group.

-

Protocol:

-

Dissolve 4-nitrotoluene (1 eq.) in a suitable solvent like dichloromethane (DCM).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-bromo-4-nitrotoluene.

-

-

Rationale: The methyl group is an ortho-, para-director. With the para position blocked by the nitro group, bromination is directed to the ortho position.

Step 2: Reduction of the Nitro Group

-

Objective: Convert the nitro group to an amine, which is a precursor for the Sandmeyer reaction.

-

Protocol:

-

Dissolve 2-bromo-4-nitrotoluene (1 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours until the starting material is consumed.

-

Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Extract the product, 2-bromo-4-aminotoluene, with ethyl acetate.

-

-

Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.

Step 3: Sandmeyer Reaction for Sulfonyl Chloride Formation

-

Objective: Convert the aniline to a sulfonyl chloride, the direct precursor to the fluorosulfonyl group.

-

Protocol:

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water.

-

Dissolve 2-bromo-4-aminotoluene (1 eq.) in a mixture of concentrated HCl and acetic acid, and cool to 0-5°C.

-

Add the NaNO₂ solution dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid with a catalytic amount of copper(I) chloride (CuCl).

-

Add the cold diazonium salt solution to the SO₂/CuCl mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the resulting 2-bromo-4-(chlorosulfonyl)toluene.

-

-

Rationale: The Sandmeyer reaction is a reliable method for introducing a wide range of functional groups in place of an amino group via a diazonium salt intermediate.

Step 4: Nucleophilic Fluorination

-

Objective: Convert the sulfonyl chloride to the target sulfonyl fluoride.

-

Protocol:

-

Dissolve 2-bromo-4-(chlorosulfonyl)toluene (1 eq.) in a polar aprotic solvent like acetonitrile.

-

Add a source of fluoride, such as potassium fluoride (KF) (2-3 eq.), along with a phase-transfer catalyst (e.g., 18-crown-6) to enhance solubility and reactivity.

-

Heat the mixture to reflux and monitor the reaction.

-

After completion, filter off the salts and concentrate the solvent to obtain 2-bromo-4-(fluorosulfonyl)toluene.

-

-

Rationale: The sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic substitution by fluoride ions. This is a key step in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.

Step 5: Oxidation of the Methyl Group

-

Objective: Oxidize the benzylic methyl group to a carboxylic acid to yield the final product.

-

Protocol:

-

Suspend 2-bromo-4-(fluorosulfonyl)toluene (1 eq.) in an aqueous solution containing a strong oxidizing agent like potassium permanganate (KMnO₄) (3-4 eq.).

-

Heat the mixture to reflux for several hours. The purple color of permanganate will disappear as it is consumed.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the product, 2-bromo-4-fluorosulfonylbenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Rationale: A benzylic methyl group is readily oxidized to a carboxylic acid by strong oxidizing agents. This final step completes the synthesis.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is critical. A multi-spectroscopic approach provides a self-validating system for structural confirmation.

Analytical Workflow

Caption: Workflow for the spectroscopic confirmation of the target compound.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[4][5]

-

Expected Data & Interpretation:

-

¹H NMR: Expect three distinct aromatic proton signals, each showing splitting patterns consistent with their neighbors and with ¹⁹F. The carboxylic acid proton will appear as a broad singlet at a very downfield shift (>10 ppm).

-

¹³C NMR: Expect seven distinct carbon signals: one for the carboxyl carbon (~165-170 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (J-coupling) will be observable for carbons near the fluorine atom.[5]

-

¹⁹F NMR: Expect a singlet for the single fluorine atom in the fluorosulfonyl group.

-

2. Mass Spectrometry (MS)

-

Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.[4][5]

-

Expected Data & Interpretation: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of the compound (282.9223 for C₇H₃BrFO₄S⁻). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) must be present, appearing as two peaks separated by ~2 m/z units.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: Analyze the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[4]

-

Expected Data & Interpretation:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Strong, characteristic S=O stretches from the sulfonyl group (~1350-1400 cm⁻¹ and ~1150-1200 cm⁻¹).

-

S-F stretch (~800-850 cm⁻¹).

-

Reactivity and Potential Applications

The unique combination of functional groups makes 2-bromo-4-fluorosulfonylbenzoic acid a highly valuable building block for drug discovery and materials science.

Key Reactive Sites and Applications

Caption: Relationship between the compound's functional groups and its applications.

-

Pharmaceutical Intermediate: The carboxylic acid allows for standard amide bond formation, making it a useful scaffold for building more complex drug candidates. The bromo- and fluoro-substituents can be used to fine-tune pharmacological properties like metabolic stability and binding affinity.[3][6] It serves as a key building block for targeted drugs and small-molecule inhibitors.[7]

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amine groups at this position.[3]

-

Covalent Modifiers (SuFEx Chemistry): The fluorosulfonyl group (-SO₂F) is a standout feature. It is a highly reactive electrophile that can form stable covalent bonds with nucleophilic residues in proteins (like lysine, tyrosine, or serine). This makes the compound an ideal starting point for designing covalent inhibitors, a powerful class of drugs known for their high potency and prolonged duration of action.

Safety, Handling, and Storage

Table 2: Predicted GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Source: Extrapolated from GHS classifications for 2-bromobenzoic acid and related compounds.[8][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing.[11]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-4-fluorosulfonylbenzoic acid is a high-value research chemical with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed studies on this specific molecule are emerging, its structure offers a powerful combination of reactive sites: a carboxylic acid for derivatization, a bromine atom for cross-coupling, and a fluorosulfonyl group for covalent modification via SuFEx chemistry. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their work, paving the way for the development of novel therapeutics and advanced materials.

References

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

-

Aribo Biotechnology. Benzoic acid, 2-bromo-4-fluoro- Product Page. [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information for a related publication. [Link]

-

PubChem. 2-Bromo-4-fluorobenzoic acid Compound Summary. [Link]

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

- 1. 2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-溴-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Career Henan Chemical Co. [coreychem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. 2-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

A Technical Guide to 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Versatile Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted benzoic acid derivatives are particularly valuable as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. 2-Bromo-4-(fluorosulfonyl)benzoic acid emerges as a compound of significant interest, incorporating a trifecta of reactive functional groups: a carboxylic acid, a bromine atom, and a fluorosulfonyl moiety. This guide provides a comprehensive technical overview of its chemical identity, potential applications, and the synthetic logic underpinning its use for researchers, scientists, and professionals in drug development.

While specific experimental data for 2-Bromo-4-(fluorosulfonyl)benzoic acid is not extensively documented in public literature, its structural motifs are well-represented in medicinal chemistry and organic synthesis. This guide will, therefore, draw upon established principles and data from closely related analogues to provide a robust framework for its utilization.

Core Molecular Attributes

The fundamental chemical identity of 2-Bromo-4-(fluorosulfonyl)benzoic acid is defined by its molecular formula and weight, which are crucial for all stoichiometric and analytical considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₄S | Deduced |

| Molecular Weight | 283.07 g/mol | [1] |

| CAS Number | 1934408-67-9 | [1] |

The unique arrangement of its functional groups dictates its reactivity and potential applications. The carboxylic acid allows for amide and ester formation, the bromine atom is a handle for cross-coupling reactions, and the fluorosulfonyl group offers a site for nucleophilic substitution or can act as a bioisostere.

Chemical Structure

Caption: 2D structure of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Synthetic Pathways and Methodologies

A related synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid from 2-bromo-4-(chlorosulfonyl)benzoyl chloride provides a procedural template that could be adapted.[2] This highlights the use of a chlorosulfonylated intermediate, which is a common precursor to fluorosulfonyl compounds.

Illustrative Synthetic Workflow

Caption: A plausible synthetic workflow for 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Applications in Research and Development

The utility of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in its capacity to serve as a versatile building block for more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. Halogenated benzoic acids are fundamental intermediates in the synthesis of a wide array of bioactive compounds.[3]

Role in Pharmaceutical Synthesis

The presence of both bromine and fluorine atoms allows for the fine-tuning of a molecule's pharmacokinetic properties.[4] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5]

The fluorosulfonyl group is a key pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues in protein targets. This "warhead" chemistry is increasingly exploited in the design of targeted therapies.

Conceptual Reaction Scheme

Caption: Potential reaction pathways for derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(fluorosulfonyl)benzoic acid is not widely available, the hazards can be inferred from structurally related compounds. Halogenated benzoic acids are generally classified as irritants.

General Precautions:

-

Skin and Eye Contact: Causes skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Inhalation: May cause respiratory tract irritation.[6] Handle in a well-ventilated area or with local exhaust ventilation.

-

Ingestion: May be harmful if swallowed.[7]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Avoid formation of dust.

-

Handle in accordance with good industrial hygiene and safety practices.[8]

Conclusion

2-Bromo-4-(fluorosulfonyl)benzoic acid represents a highly functionalized and promising intermediate for chemical synthesis. Its unique combination of a carboxylic acid, a bromine atom, and a fluorosulfonyl group provides a rich platform for the development of novel pharmaceuticals and advanced materials. While direct experimental data remains sparse, a solid understanding of the reactivity of its constituent functional groups allows for its strategic deployment in complex synthetic campaigns. As the demand for sophisticated molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

-

Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET: 2-BROMO BENZOIC ACID 98%. [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Li, J., & Long, S. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

-

Career Henan Chemical Co. BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. [Link]

-

PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. [Link]

Sources

- 1. 2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. One moment, please... [coreychem.com]

- 5. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.ca [fishersci.ca]

- 8. oxfordlabchem.com [oxfordlabchem.com]

Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid in organic solvents

An In-depth Technical Guide: Determining and Understanding the Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter that governs process development, purification, and formulation. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid. While quantitative solubility data for this specific compound is not widely published, this document outlines the theoretical principles of solubility, presents a robust, self-validating experimental protocol for its determination, and discusses the interpretation of the resulting data. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for leveraging solubility data to accelerate research and development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical and chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability and efficiency. The ability to dissolve a compound in a suitable solvent dictates the success of numerous unit operations, including:

-

Reaction Chemistry: Most chemical reactions are carried out in solution to ensure that reactants can interact at a molecular level. The choice of solvent can influence reaction rates, equilibria, and even the reaction pathway itself.

-

Crystallization and Purification: Crystallization is a primary method for purifying solid compounds. An ideal solvent for this process should allow the substance to be highly soluble at elevated temperatures but only sparingly soluble at room or cool temperatures, enabling efficient recovery of the pure compound while impurities remain in solution.[1]

-

Formulation Development: For an API to be effective, it must be formulated into a stable dosage form that allows for predictable bioavailability. Understanding its solubility profile in various excipients and solvent systems is paramount.

-

Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy rely on dissolving the analyte in a suitable mobile phase or solvent for accurate characterization and quantification.[2][3]

2-Bromo-4-(fluorosulfonyl)benzoic acid is a key building block in organic synthesis, valued for its distinct functional groups that allow for diverse chemical transformations. Its halogenated aromatic ring and reactive sulfonyl fluoride and carboxylic acid moieties make it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[4] An in-depth understanding of its solubility is therefore a prerequisite for its effective utilization.

Physicochemical Characterization and Solubility Prediction

Before undertaking experimental work, a thorough analysis of the molecule's structure provides clues to its likely solubility behavior. The fundamental principle of "like dissolves like" is the guiding concept, meaning solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2][5]

Table 1: Physicochemical Properties of the Structurally Similar Compound, 2-Bromo-4-fluorobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [4][6] |

| Molecular Weight | 219.01 g/mol | [4][6] |

| Melting Point | 172-176 °C | [4][7] |

| XLogP3 | 2.6 | [6] |

| Appearance | White to off-white solid | [4] |

Structural Analysis of 2-Bromo-4-(fluorosulfonyl)benzoic acid:

-

Polar Moieties: The molecule possesses two highly polar functional groups:

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor.

-

Fluorosulfonyl (-SO₂F): This is a potent electron-withdrawing group with a strong dipole moment.

-

-

Nonpolar Moiety: The brominated benzene ring forms a relatively large, nonpolar, and hydrophobic core.

Solubility Prediction: The dual nature of this molecule—possessing both highly polar functional groups and a nonpolar aromatic core—suggests a complex solubility profile.

-

Polar Solvents: Solubility is expected in polar solvents, especially those capable of hydrogen bonding (polar protic) or strong dipole-dipole interactions (polar aprotic).[2] Solvents like methanol, ethanol, DMSO, and acetonitrile are likely candidates. The carboxylic acid group may lead to higher solubility in basic solutions through salt formation.[1][8]

-

Nonpolar Solvents: Solubility is expected to be limited in highly nonpolar solvents like hexane and toluene, as these solvents cannot effectively solvate the polar carboxylic acid and fluorosulfonyl groups.[2][5]

-

Intermediate Polarity Solvents: Solvents like ethyl acetate and acetone may offer moderate solubility by balancing interactions with both the polar and nonpolar regions of the molecule.

The overall solubility is a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of the individual molecules by the solvent.[1][5]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the shake-flask equilibrium method .[2] This technique establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution at a constant temperature. The subsequent concentration measurement provides the true equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Bromo-4-(fluorosulfonyl)benzoic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., at 25 °C / 298.15 K).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. Causality: This extended agitation is not to speed up dissolution but to ensure the system reaches a stable thermodynamic state where the rate of dissolution equals the rate of precipitation.[2] It is best practice to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that it has plateaued.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker. Allow them to sit undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Separate the solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[2] Causality: Filtration must be performed carefully and quickly to avoid temperature changes that could alter the solubility and to prevent any undissolved microparticles from entering the sample, which would falsely inflate the measured concentration.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the solute using a validated analytical method, most commonly HPLC with UV detection.

-

Self-Validation: An HPLC method is inherently self-validating when a calibration curve is generated using standard solutions of the compound at known concentrations.[2] This ensures the accuracy and linearity of the measurement.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), always specifying the temperature at which the measurement was made.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and solvent selection.

Table 2: Template for Reporting Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar | 0.1 | ||

| Toluene | Nonpolar | 2.4 | ||

| Diethyl Ether | Nonpolar | 2.8 | ||

| Dichloromethane | Polar Aprotic | 3.1 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | ||

| Acetone | Polar Aprotic | 5.1 | ||

| Acetonitrile | Polar Aprotic | 5.8 | ||

| Isopropanol | Polar Protic | 3.9 | ||

| Ethanol | Polar Protic | 4.3 | ||

| Methanol | Polar Protic | 5.1 | ||

| DMSO | Polar Aprotic | 7.2 | ||

| Water | Polar Protic | 10.2 |

By correlating the experimental results in this table with the properties of the solvents, researchers can build a comprehensive understanding of the compound's behavior and make informed decisions for subsequent process development steps.

Factors Influencing Solubility

The interplay of various factors determines the final solubility value. Understanding these relationships is key to troubleshooting and solvent optimization.

Caption: Key Factors Governing the Solubility of a Solid Compound.

Generally, for solid solutes, solubility increases with temperature because the additional thermal energy helps overcome the solute's crystal lattice energy.[5][9][10] Pressure has a negligible effect on the solubility of solids in liquids.[5][9][10]

Conclusion

This guide provides a robust scientific and methodological framework for approaching the solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid. While specific data points require experimental determination, the principles of physicochemical analysis and the application of the standardized shake-flask protocol empower researchers to generate high-quality, reliable solubility data. This information is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing viable formulations, thereby serving as a critical accelerator for research and development in the chemical and pharmaceutical sciences.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Unknown. (2024). Solubility test for Organic Compounds.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- AAT Bioquest. (2022).

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

- FCT EMIS. Factors Affecting Solubility.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorobenzoic acid 97%.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Aribo Biotechnology. (2024). 1006-41-3 | Benzoic acid, 2-bromo-4-fluoro-.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-(fluorosulfonyl)benzoic acid.

- PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid.

- Chem-Impex. (n.d.). 2-Bromo-4-fluorobenzoic acid.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. 2-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-溴-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.ws [chem.ws]

- 9. fctemis.org [fctemis.org]

- 10. byjus.com [byjus.com]

2-Bromo-4-(fluorosulfonyl)benzoic acid SDS safety data sheet

Technical Whitepaper: 2-Bromo-4-(fluorosulfonyl)benzoic acid – Safety Profiling and SuFEx-Mediated Applications in Drug Discovery

Introduction & Structural Rationale

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, designing probes that offer both kinetic stability in aqueous media and highly specific reactivity is a primary challenge. As an Application Scientist, I frequently utilize 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) because it represents a masterclass in orthogonal reagent design[1].

This molecule is a trifunctional building block engineered for modular drug synthesis:

-

Carboxylic Acid: Enables standard peptide coupling to functionalize the molecule without harsh conditions.

-

Aryl Bromide: Serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to extend the molecular core.

-

Fluorosulfonyl Group (-SO₂F): Functions as a latent, proximity-driven warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

Physiochemical Properties & SDS Safety Profiling

Unlike traditional sulfonyl chlorides, which are highly reactive and moisture-sensitive, sulfonyl fluorides possess unique kinetic stability due to the strength of the S-F bond[2]. However, this latent reactivity demands strict safety and handling protocols. Under basic conditions or in the presence of strong nucleophiles, the -SO₂F group can undergo aggressive hydrolysis, releasing hydrofluoric acid (HF) equivalents and causing severe tissue damage.

Table 1: Core Chemical Specifications [1]

| Property | Value |

|---|---|

| Chemical Name | 2-Bromo-4-(fluorosulfonyl)benzoic acid |

| CAS Number | 1934408-67-9 |

| Molecular Formula | C₇H₄BrFO₄S |

| Molecular Weight | 283.07 g/mol |

| Purity | ≥95% |

| Appearance | Solid |

Table 2: GHS Classification and Hazard Profile

| GHS Pictogram | Signal Word | Hazard Classifications | Hazard Statements |

|---|

| GHS05 (Corrosive) | Danger | Skin Corr. 1B, Eye Dam. 1 | H314: Causes severe skin burns and eye damage. |

Causality in Risk Mitigation & Safe Handling

The H314 (Corrosive) designation is not merely due to the acidity of the carboxylic acid. The primary hazard stems from the fluorosulfonyl group's potential to react with biological amines (such as proteins in the skin or eyes), triggering an exothermic SuFEx reaction that releases fluoride ions. Consequently, all manipulations must be performed in a fume hood using nitrile gloves and face shields.

Self-Validating Quenching Protocol: To safely dispose of unreacted 2-Bromo-4-(fluorosulfonyl)benzoic acid, you must actively destroy the warhead rather than relying on passive aqueous hydrolysis.

-

Reaction: Dissolve the chemical waste in a co-solvent mixture of THF and 1M NaOH (1:1 v/v).

-

Quenching Agent: Add an excess of ethanolamine (5 equivalents). Causality: Ethanolamine acts as a highly nucleophilic primary amine that forces the SuFEx reaction to completion, converting the hazardous -SO₂F into a benign, water-soluble sulfonamide.

-

Validation Step: Stir for 2 hours. Test the solution with pH paper to ensure it remains basic (pH > 9). If the pH drops, the amine has protonated and lost nucleophilicity; add more NaOH.

-

Disposal: Once validated, neutralize the solution with dilute HCl before routing to standard aqueous waste.

SuFEx Click Chemistry in Drug Development

Pioneered by K. Barry Sharpless, the SuFEx reaction is the cornerstone of second-generation click chemistry[2]. In chemoproteomics, the fluorosulfonyl group acts as a proximity-enhanced chemical cross-linker[3]. When attached to a target-binding scaffold, the -SO₂F group remains entirely inert in the cellular milieu. It only reacts when the drug binds to its target, bringing the warhead into precise spatial alignment with a nucleophilic amino acid residue (Lys, His, or Tyr)[3].

Orthogonal reactivity pathways of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Experimental Methodology: Synthesis of a Covalent Probe

To leverage the orthogonal reactivity of this compound, reactions must be performed in a strict sequence to prevent premature SuFEx activation.

Step-by-Step Protocol: Sequential Amide Coupling and SuFEx Conjugation

Step 1: Amide Coupling (Carboxylic Acid Activation)

-

Reagents: 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.

-

Causality: HATU is selected over EDC/NHS because it provides rapid activation of the sterically hindered benzoic acid at 0°C. Elevated temperatures must be avoided to protect the -SO₂F group. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base, preventing unwanted SuFEx side reactions that would occur with primary or secondary amines.

-

Procedure: Dissolve the acid and HATU in DMF at 0°C. Add DIPEA dropwise and stir for 10 minutes to form the active ester. Add the target amine and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Validation: Analyze the crude mixture via LC-MS. The system is validated when the mass spectrum shows the product mass with a distinct M and M+2 isotope pattern (1:1 ratio due to the Bromine atom) and the intact mass of the -SO₂F group.

Step 2: Palladium Cross-Coupling (Optional Core Extension)

-

Causality: The aryl bromide can undergo Suzuki coupling to extend the molecule. To prevent -SO₂F hydrolysis, use mild, anhydrous bases (e.g., Cs₂CO₃) and lower temperatures (60°C) rather than standard aqueous reflux conditions.

Step 3: SuFEx Cross-Linking (Biological Assay)

-

Procedure: Incubate the synthesized probe (10 µM) with the target protein in HEPES buffer (pH 7.4) for 4 hours at 37°C[3].

-

Validation: Perform intact protein mass spectrometry. A mass shift corresponding to the intact probe mass minus 20 Da (the exact mass of the lost HF molecule) definitively confirms covalent target engagement via the SuFEx mechanism[3].

Workflow for SuFEx-mediated chemoproteomic profiling and covalent target ID.

References

-

Yang, B., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. [Link]

-

ACS Publications. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry. [Link]

Sources

Suppliers and price of 2-Bromo-4-(fluorosulfonyl)benzoic acid

CAS: 1934408-67-9 Formula: C₇H₄BrFO₄S Molecular Weight: 283.07 g/mol

Executive Summary

2-Bromo-4-(fluorosulfonyl)benzoic acid is a high-value bifunctional building block critical to modern drug discovery, specifically within the realm of SuFEx (Sulfur-Fluoride Exchange) Click Chemistry .

Unlike standard benzoic acid derivatives, this compound serves as a dual-modality "hub":

-

The 2-Bromo motif: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl drug scaffolds.

-

The 4-Fluorosulfonyl motif: Acts as a "sleeping beauty" warhead—stable to hydrolysis and metabolic conditions but selectively reactive toward specific nucleophiles (e.g., Tyrosine/Lysine residues or silyl ethers) under defined conditions.

This guide provides a comprehensive technical analysis of its supply chain, synthetic accessibility ("Make vs. Buy"), and application in covalent inhibitor design.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 2-Bromo-4-(fluorosulfonyl)benzoic acid |

| CAS Number | 1934408-67-9 |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥ 95.0% (Standard Commercial Grade) |

| Melting Point | 172–176 °C (Typical for related analogs) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Stability | Moisture stable; hydrolyzes slowly in strong base |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Supply Chain Intelligence: Suppliers & Pricing

Market Status: Niche / Specialty. This compound is not a commodity chemical. It is typically synthesized on-demand or stocked in small quantities by specialized catalog houses.

Commercial Availability Table (Q1 2026 Estimates)

Prices are approximate and subject to bulk negotiation.

| Supplier | Pack Size | Estimated Price (USD) | Lead Time |

| Apollo Scientific | 100 mg | $185.00 | 1–2 Weeks |

| Apollo Scientific | 1.0 g | $740.00 | 1–2 Weeks |

| CymitQuimica | 250 mg | $285.00 | 2–3 Weeks |

| Specialty CROs | 5.0 g+ | Custom Quote | 4–6 Weeks |

Strategic Recommendation (Make vs. Buy):

-

For Screening (< 500 mg): BUY. The time cost of synthesis outweighs the raw material savings.

-

For Scale-Up (> 1.0 g): MAKE. The commercial price (~$740/g) is prohibitive. Internal synthesis is highly cost-effective using the protocol below.

Synthetic Protocol (The "Make" Strategy)

Objective: Synthesize 2-bromo-4-(fluorosulfonyl)benzoic acid from commodity precursors.

Reaction Logic

The most robust route utilizes the Sharpless-SuFEx Protocol , converting a sulfonyl chloride to a sulfonyl fluoride using bifluoride salts. This avoids the use of toxic gaseous

Workflow Diagram (Graphviz)

Step-by-Step Methodology

Step 1: Chlorosulfonylation (Meerwein Reaction)

If 2-bromo-4-(chlorosulfonyl)benzoic acid is not commercially available.

-

Diazotization: Dissolve 2-bromo-4-aminobenzoic acid (1.0 eq) in conc. HCl/AcOH. Cool to 0°C. Add aqueous

(1.1 eq) dropwise to form the diazonium salt. -

Sulfur Dioxide Insertion: In a separate vessel, saturate glacial acetic acid with

gas and add -

Coupling: Pour the cold diazonium solution into the

mixture. Stir until gas evolution ceases. -

Workup: Pour into ice water. Filter the precipitate (Sulfonyl Chloride).[1][2] Do not dry excessively (sulfonyl chlorides are unstable); use immediately in Step 2.

Step 2: Fluorination (The SuFEx Step)

Validated Sharpless Protocol

-

Setup: Dissolve the wet sulfonyl chloride (from Step 1) in Acetonitrile (MeCN) (0.2 M concentration).

-

Reagent Addition: Add a saturated aqueous solution of Potassium Bifluoride (

) (2.0 eq).-

Note:

is corrosive to glass over long periods; use a polyethylene (PE) flask or liner if stirring >4 hours.

-

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS (sulfonyl fluoride is distinct from chloride).

-

Workup: Dilute with EtOAc and water. Wash organic layer with brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

-

Yield: Typically 70–85% over two steps.

-

Applications in Drug Discovery[3][4][5]

The SuFEx Advantage

The fluorosulfonyl group (

-

Protein Profiling: Reacts with Tyrosine/Lysine residues in protein binding pockets to form covalent adducts.

-

PROTAC Linkers: Provides a stable connection point that can be "clicked" onto E3 ligase ligands.

Strategic "Hub" Logic (Graphviz)

Handling, Safety & Quality Control

Safety Protocols

-

HF Generation: While

is stable, contact with strong acid or combustion can release Hydrogen Fluoride (HF). -

PPE: Wear standard lab PPE. When handling

, use double gloves. -

Spill Control: Neutralize spills with Calcium Gluconate gel or saturated Sodium Bicarbonate.

Quality Control (QC)

To validate the integrity of the purchased or synthesized compound:

-

¹⁹F NMR (Essential):

-

The

group gives a characteristic singlet around +65 ppm (relative to -

Absence of this peak indicates hydrolysis to sulfonic acid (

) or fluoride loss.

-

-

LCMS:

-

Run in Negative Mode (ESI-).

-

Look for mass [M-H]⁻ = 280.9 (Br isotopes: 281/283).

-

Note: Sulfonyl fluorides can sometimes hydrolyze on the column if acidic mobile phases are used. Use neutral buffers if possible.

-

References

-

Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Apollo Scientific. "Product Listing: 2-Bromo-4-(fluorosulfonyl)benzoic acid." Apollo Scientific Catalog. Link

-

CymitQuimica. "Product Details: 2-Bromo-4-(fluorosulfonyl)benzoic acid." CymitQuimica. Link

-

Jones, L. H. (2018). "SuFEx click chemistry for proteomics and drug discovery." MedChemComm, 9, 1456-1463. Link

-

PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Precursor Analog)." PrepChem. Link

Sources

- 1. EP0447421B1 - Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates - Google Patents [patents.google.com]

- 2. WO1990006301A1 - Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates - Google Patents [patents.google.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. thieme-connect.com [thieme-connect.com]

A Tale of Two Moieties: A Technical Guide to 2-Bromo-4-Fluorobenzoic Acid and Sulfonyl Fluoride Derivatives in Drug Discovery

Abstract

In the intricate world of medicinal chemistry and drug development, the strategic selection of chemical tools is paramount. This guide provides an in-depth technical exploration of two distinct yet significant chemical entities: 2-bromo-4-fluorobenzoic acid and sulfonyl fluoride derivatives. While both are fluorine-containing compounds utilized by researchers, their roles in drug discovery are fundamentally different. 2-Bromo-4-fluorobenzoic acid serves as a versatile and foundational building block, a scaffold upon which complex molecular architectures are constructed. In stark contrast, sulfonyl fluoride derivatives are precision instruments, employed as reactive "warheads" for the targeted covalent modification of proteins. This whitepaper will elucidate the core chemical principles of each, detail their synthesis and applications, and provide a comparative analysis to guide researchers in their strategic application.

Part 1: The Architect's Blueprint: 2-Bromo-4-fluorobenzoic Acid

2-Bromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has found extensive use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—each offering unique opportunities for chemical modification.

Chemical Properties and Reactivity

The chemical behavior of 2-bromo-4-fluorobenzoic acid is dictated by its trifunctionality:

-

Carboxylic Acid: The carboxyl group is a versatile functional group that can readily undergo a variety of transformations, including esterification, amidation, and reduction to an alcohol.[3] This provides a primary site for linking the benzoic acid scaffold to other molecular fragments.

-

Bromine Atom: The bromine substituent is a key feature for cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[4]

-

Fluorine Atom: The fluorine atom significantly influences the physicochemical properties of the molecule and its derivatives.[5] Its high electronegativity can modulate the acidity of the carboxylic acid, impact lipophilicity, and enhance metabolic stability—all desirable traits in drug candidates.[6]

The interplay of these functional groups makes 2-bromo-4-fluorobenzoic acid a highly adaptable building block for creating diverse chemical libraries.[1]

Synthesis of 2-Bromo-4-fluorobenzoic Acid

Several synthetic routes to 2-bromo-4-fluorobenzoic acid have been reported. A common method involves the oxidation of a substituted toluene derivative.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzoic Acid from 1-bromo-2-fluoro-4-methylbenzene [4]

-

To a 1:1 mixture of pyridine and water (200 mL), slowly add 20.0 g (0.10 mol) of 1-bromo-2-fluoro-4-methylbenzene at 90°C.

-

Add potassium permanganate (66.0 g, 0.42 mmol) to the mixture.

-

Stir the reaction mixture at 90°C for 3 hours.

-

After cooling to room temperature, filter the mixture through diatomaceous earth.

-

Wash the diatomaceous earth pad with 3N sodium hydroxide (500 mL) and water (400 mL).

-

Remove ethanol under reduced pressure.

-

Acidify the residue with 6N hydrochloric acid (pH = 2) to precipitate the product.

-

Filter the white precipitate and dry to obtain 2-bromo-4-fluorobenzoic acid.

Applications in Drug Development

2-Bromo-4-fluorobenzoic acid serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] Its ability to introduce both bromine and fluorine atoms allows for the fine-tuning of pharmacological properties.[1] For instance, it is a key intermediate in the synthesis of the anti-cancer drug Enzalutamide.[4]

Part 2: The Precision Warhead: Sulfonyl Fluoride Derivatives

Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads in chemical biology and drug discovery.[7][8] Their unique balance of stability and reactivity allows for the targeted covalent modification of specific amino acid residues in proteins.[8][9]

Chemical Properties and Reactivity

The key to the utility of sulfonyl fluorides lies in the sulfur(VI)-fluoride bond. While generally stable in aqueous environments, this bond can be activated within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[10][11] This "proximity-enhanced reactivity" is a cornerstone of their application.[12]

Unlike more promiscuous electrophiles, sulfonyl fluorides can react with a broader range of nucleophilic residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[7][8] This expands the landscape of druggable targets.

The reactivity of sulfonyl fluorides can be tuned by modifying the electronic properties of the aryl ring to which they are attached.[13] This allows for the development of probes and inhibitors with varying degrees of reactivity.

A significant advancement in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[14][15] This highly efficient and selective reaction allows for the rapid construction of complex molecules and bioconjugates.

Mechanism of Covalent Modification

The covalent modification of proteins by sulfonyl fluorides proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. The specific residue targeted is highly dependent on the protein's local environment, which can facilitate the reaction.[16]

Caption: Covalent modification of a protein by a sulfonyl fluoride derivative.

Synthesis of Sulfonyl Fluorides

A common and practical method for the synthesis of aryl sulfonyl fluorides involves a one-pot, palladium-catalyzed process from aryl bromides.[17]

Experimental Protocol: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides [17]

-

In a reaction vessel, combine the aryl bromide (0.4 mmol), PdCl2(AmPhos)2 (5 mol%), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 equiv.), and Et3N (3.0 eq.) in i-PrOH (0.2 M).

-

Heat the mixture at 75 °C for 16 hours.

-

Cool the reaction to room temperature.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv.) and stir for 3 hours.

-

Purify the product by column chromatography.

Caption: Workflow for the one-pot synthesis of aryl sulfonyl fluorides.

Applications in Drug Development

Sulfonyl fluorides are invaluable tools for:

-

Covalent Inhibitor Development: Designing highly potent and selective drugs that form a permanent bond with their target, leading to prolonged duration of action.[9]

-

Activity-Based Protein Profiling (ABPP): Discovering novel drug targets by identifying proteins with hyper-reactive residues.[12]

-

Target Identification and Validation: Confirming the molecular target of a bioactive compound.[12]

Part 3: A Comparative Analysis

The fundamental differences between 2-bromo-4-fluorobenzoic acid and sulfonyl fluoride derivatives are summarized below.

| Feature | 2-Bromo-4-fluorobenzoic Acid | Sulfonyl Fluoride Derivatives |

| Primary Role | Versatile building block/scaffold[1] | Reactive covalent warhead[7][8] |

| Core Reactivity | Carboxylic acid chemistry, cross-coupling[4] | Electrophilic attack at the sulfur atom[11] |

| Key Application | Synthesis of complex molecules[1] | Targeted covalent modification of proteins[9][12] |

| Interaction with Proteins | Non-covalent (as part of a larger molecule) | Covalent bond formation[7][8] |

| Analogy | The architect's blueprint | The surgeon's scalpel |

Conclusion

In the landscape of modern drug discovery, both architectural and precision tools are indispensable. 2-Bromo-4-fluorobenzoic acid represents the former, providing a robust and versatile platform for the construction of novel therapeutics. Its value lies in its adaptability and the multiple avenues for chemical diversification it presents.

Conversely, sulfonyl fluoride derivatives embody the latter. They are precision instruments designed for a specific and critical task: the targeted and permanent modification of protein function. Their growing prominence in chemical biology and covalent drug design underscores the power of controlled reactivity.

A comprehensive understanding of the distinct roles and applications of these two classes of fluorine-containing compounds empowers researchers to make more strategic and effective decisions in the design and development of the next generation of medicines.

References

-

Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. [Link]

-

Narayan, R., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

-

Jones, M., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

-

Bull, J. A. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

-

Wang, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 16, 2296-2317. [Link]

-

Davies, A. T., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 184-197. [Link]

-

ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

-

Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry. [Link]

-

Liao, L., et al. (2022). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. RSC Publishing. [Link]

-

Chen, W., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship. [Link]

-

Jones, M., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC - NIH. [Link]

-

RSC Publishing. (n.d.). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Apicule. (n.d.). 4-Bromo-2-fluorobenzoic acid (CAS No: 112704-79-7) API Intermediate Manufacturers. Apicule. [Link]

-

Angell, C. A., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1006-41-3|2-Bromo-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. escholarship.org [escholarship.org]

- 16. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 17. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of the Aryl Sulfonyl Fluoride Functional Group in Acidic Media

Executive Summary

The aryl sulfonyl fluoride (Ar-SO₂F) moiety has become a cornerstone functional group in modern drug discovery and chemical biology, prized for its unique blend of stability and latent reactivity. This guide provides an in-depth analysis of the stability of this group, with a specific focus on acidic conditions pertinent to pharmaceutical development, such as drug formulation and gastric transit. We will dissect the fundamental principles governing the robustness of the S(VI)-F bond, explore the mechanisms of its degradation, and present field-proven protocols for its empirical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage or encounter this functional group in their work.

Introduction: The Rise of the Aryl Sulfonyl Fluoride Moiety

Initially explored in the context of dye chemistry, the sulfonyl fluoride functional group has undergone a remarkable renaissance. Its elevation to prominence was catalyzed by the work of K. Barry Sharpless and colleagues, who identified the Sulfur(VI) Fluoride Exchange (SuFEx) reaction as a near-perfect "click chemistry" transformation.[1] SuFEx provides a reliable method for connecting molecular fragments, finding broad utility in chemical synthesis and materials science.

Beyond its role as a connective hub, the aryl sulfonyl fluoride has been widely adopted as a "warhead" for designing targeted covalent inhibitors (TCIs) and chemical probes.[2][3] Unlike highly reactive electrophiles that indiscriminately label biological nucleophiles, the sulfonyl fluoride exhibits a finely tuned reactivity. It is generally inert but can be "activated" within the specific microenvironment of a protein binding site to form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and serine.[4] This unique stability-reactivity paradox is central to its value and necessitates a thorough understanding of its chemical resilience, particularly in the acidic environments encountered during drug development and administration.

The Foundation of Stability: The S(VI)-F Bond

The exceptional utility of the aryl sulfonyl fluoride group stems from the inherent strength and kinetic stability of the hexavalent sulfur-fluorine bond. Compared to its sulfonyl halide counterparts, the S-F bond is significantly more robust.

-

Thermodynamic Stability: The S-F bond is highly polarized and possesses a greater bond dissociation energy compared to S-Cl or S-Br bonds, making it thermodynamically more stable.[4]

-

Kinetic Inertness: Fluoride is a poor leaving group compared to chloride or bromide. Consequently, sulfonyl fluorides are substantially more resistant to nucleophilic substitution, including hydrolysis.[4][5] They are also stable to thermolysis and resistant to many reductive conditions.[1] This inertness allows the Ar-SO₂F group to survive complex synthetic routes and tolerate a wide range of reagents and conditions where other sulfonyl halides would fail.

Key Determinants of Aryl Sulfonyl Fluoride Stability

While generally robust, the stability of the Ar-SO₂F moiety is not absolute. It is modulated by a combination of electronic and steric factors on the aryl ring. Understanding these influences is critical for designing molecules with the desired stability profile.

4.1 Electronic Effects

The electrophilicity of the sulfur atom is a key determinant of its susceptibility to nucleophilic attack. This is directly influenced by the electronic nature of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, or -CF₃ increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -N(CH₃)₂ decrease the electrophilicity of the sulfur center, thereby enhancing the kinetic stability of the S-F bond.

4.2 Steric Hindrance

Steric bulk around the sulfonyl fluoride group can physically shield the sulfur atom from an incoming nucleophile, such as a water molecule. This steric protection significantly enhances hydrolytic stability. A comprehensive study investigating the in vitro stability of 14 model aryl sulfonyl fluorides found that steric and electronic factors both play a crucial role.[6][7] Notably, compounds with a 2,4,6-trisubstituted pattern on the aryl ring displayed the highest stability in aqueous buffer and rat serum, underscoring the powerful effect of steric hindrance.[6][7][8]

| Compound Substitution Pattern | Relative Stability | Primary Influencing Factor | Reference |

| 4-Nitrobenzenesulfonyl fluoride | Lower | Electronic (Strong EWG) | [6][7] |

| 4-Methoxybenzenesulfonyl fluoride | Higher | Electronic (EDG) | [6][7] |

| Benzenesulfonyl fluoride | Baseline | - | [6][7] |

| 2,4,6-Trimethylbenzenesulfonyl fluoride | Highest | Steric (Ortho-substituents) | [6][7] |

Table 1: Influence of Substitution on the Relative Stability of Aryl Sulfonyl Fluorides.

Hydrolytic Stability in Acidic Media: Mechanisms and Real-World Implications

A critical question for any pharmaceutical candidate is its stability in the acidic environment of the stomach. The Ar-SO₂F group is widely cited for its resistance to hydrolysis under physiological conditions (typically pH 7.4).[3][9] This stability is generally expected to extend to moderately acidic media, although the rate of hydrolysis is dependent on the specific conditions.

5.1 Putative Mechanisms of Acid-Catalyzed Hydrolysis

While spontaneous hydrolysis of sulfonyl fluorides is slow, the process can be catalyzed by acid. The precise mechanism can be context-dependent, but for the purpose of this guide, we can propose a plausible pathway by drawing parallels with the acid-catalyzed hydrolysis of other functionalities like succinimides and acyl fluorides.[10][11] An A-2 (bimolecular) mechanism is the most likely pathway in the majority of relevant aqueous acidic conditions.

The proposed A-2 mechanism involves three key steps:

-

Protonation: A rapid, reversible protonation of one of the sulfonyl oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the sulfur atom.

-

Nucleophilic Attack: The rate-determining step, where a water molecule acts as a nucleophile and attacks the now highly electrophilic sulfur center. This forms a tetrahedral intermediate.

-

Deprotonation and Elimination: Rapid loss of a proton from the attacking water molecule and elimination of hydrogen fluoride (HF) yields the final aryl sulfonic acid product.

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis.

5.2 Case Study: Stability in Simulated Gastric Fluid (SGF)